Proton-Mediated TRPV1 Antagonism vs. Capsazepine
In direct electrophysiological experiments, SB-366791 effectively antagonized acid-mediated (proton-induced) activation of rat TRPV1 (rTRPV1), whereas capsazepine failed to block this modality of channel gating under identical conditions [1]. This differential activity defines SB-366791 as a true multimodal antagonist capable of inhibiting all three major TRPV1 activation pathways: capsaicin (chemical), heat (thermal), and protons (acid) [1].
| Evidence Dimension | Antagonism of acid-mediated (pH 5-induced) TRPV1 activation |
|---|---|
| Target Compound Data | Effective antagonist (complete blockade observed) |
| Comparator Or Baseline | Capsazepine: Ineffective (no blockade of proton-mediated activation) |
| Quantified Difference | Qualitative difference: SB-366791 active, capsazepine inactive |
| Conditions | Electrophysiological recordings of recombinant rTRPV1 expressed in HEK293 cells; acid (pH 5) stimulation |
Why This Matters
For studies investigating TRPV1 activation in acidic microenvironments (e.g., inflamed tissue, ischemic conditions, tumor milieu), capsazepine cannot be used to probe proton-gated TRPV1 signaling, whereas SB-366791 is suitable.
- [1] Gunthorpe MJ, Rami HK, Jerman JC, et al. Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Neuropharmacology. 2004;46(1):133-149. View Source
